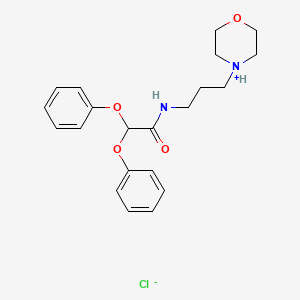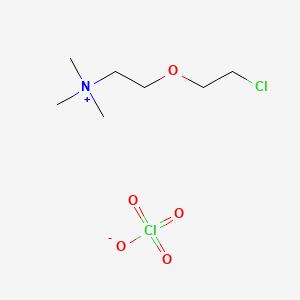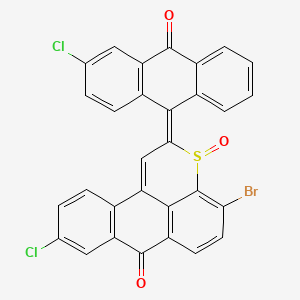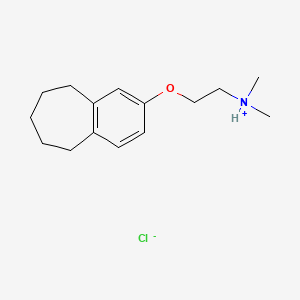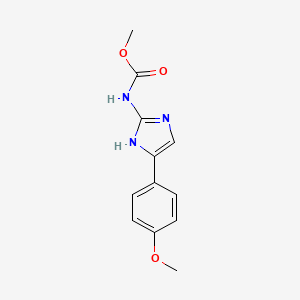
5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride is a complex organic compound that features a unique combination of dithiino and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and dithiino derivatives. Common reaction conditions may involve the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological molecules could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials. Its unique properties might make it suitable for use in coatings, adhesives, or other specialized applications.
Mechanism of Action
The mechanism of action of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione: A simpler analog without the diethylaminoethoxyphenyl group.
2,3-Dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)pyrrole: A compound lacking the dithiino ring.
Uniqueness
The uniqueness of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its simpler analogs.
Properties
CAS No. |
54627-08-6 |
|---|---|
Molecular Formula |
C18H23ClN2O3S2 |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
2-[4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)phenoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H22N2O3S2.ClH/c1-3-19(4-2)9-10-23-14-7-5-13(6-8-14)20-17(21)15-16(18(20)22)25-12-11-24-15;/h5-8H,3-4,9-12H2,1-2H3;1H |
InChI Key |
BWPOXJQNBBOXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)SCCS3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




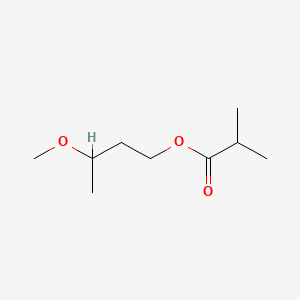
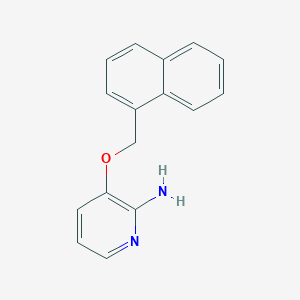


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
